3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Organic Synthesis Cross-Coupling Medicinal Chemistry

Researchers often face low yields (≤16%) when alkylating unsubstituted 1,2,4-triazoles. 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine solves this with a pre-installed 3-bromo handle for efficient oxidative addition and a 5-dimethylamino group that modulates ring electronics, boosting process yields to >46% in drug-candidate synthesis. • Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) - C-Br bond ensures smooth oxidative addition. • Enables rapid SAR library generation from a single, regioselectively pre-functionalized scaffold. • Validated in anticancer discovery (MCF-7-active derivative 4q, IC50 = 4.8 µM). Supplied with full analytical documentation; ready for immediate dispatch.

Molecular Formula C4H7BrN4
Molecular Weight 191.032
CAS No. 1243250-05-6
Cat. No. B594522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine
CAS1243250-05-6
Synonyms3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine(SALTDATA: FREE)
Molecular FormulaC4H7BrN4
Molecular Weight191.032
Structural Identifiers
SMILESCN(C)C1=NNC(=N1)Br
InChIInChI=1S/C4H7BrN4/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H,6,7,8)
InChIKeyOWKPLCCVKXABQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine


3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine (CAS 1243250-05-6) is a halogenated 1,2,4-triazole building block with the molecular formula C4H7BrN4 and a molecular weight of 191.03 g/mol . The compound features a bromine atom at the 3-position of the triazole ring and a dimethylamino group at the 5-position, distinguishing it from simple aminotriazoles . This specific substitution pattern is designed for enhanced reactivity in cross-coupling chemistry and as a precursor for further molecular elaboration in pharmaceutical intermediate synthesis.

Substitution Risks with Other Halogenated Triazoles


The specific combination of a 3-bromo substituent and an N,N-dimethylamino group in 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine (CAS 1243250-05-6) is not arbitrary and cannot be interchanged with other 1,2,4-triazole analogs without significantly impacting downstream reaction outcomes. The bromine atom provides a unique balance of reactivity and stability in palladium-catalyzed cross-coupling reactions, unlike a chlorine atom which is less reactive, or an iodine atom which can be too labile and prone to unwanted side reactions [1]. Furthermore, the dimethylamino group influences both the electron density of the triazole ring and the compound's solubility profile, affecting the regioselectivity of subsequent alkylation or arylation steps [2]. Therefore, substituting with a dehalogenated, chloro, or iodo analog is likely to result in reaction failure, lower yields, or the generation of different, unwanted regioisomers.

Quantitative Evidence for This Triazole Building Block


Superior Cross-Coupling Reactivity vs. Chloro Analog

The bromine atom in 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine (CAS 1243250-05-6) is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the chlorine atom found in its direct analog, 3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine. The bond dissociation energy (BDE) of the C-Br bond is significantly lower than that of a C-Cl bond, enabling oxidative addition to occur under milder conditions [1]. This is a class-level inference for aryl/heteroaryl halides, which directly applies to the reactivity of these triazole derivatives [2]. The use of a bromoarene over a chloroarene is a standard practice in synthetic chemistry to achieve higher yields and greater functional group tolerance.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Enhanced Alkylation Regioselectivity

The presence of the N,N-dimethylamino group in 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine (CAS 1243250-05-6) is a key structural feature that can address the common problem of poor regioselectivity in 1,2,4-triazole alkylation. The development of a scalable synthesis for a CXCR3 antagonist revealed that direct alkylation of simple triazoles like 3-Me-1H-1,2,4-triazole suffers from poor regioselectivity control, leading to low yields of the desired isomer (approx. 16% overall yield) [1]. In contrast, using a pre-functionalized building block like the target compound, which already contains the desired substitution, circumvents this issue entirely and can significantly improve the overall process yield, as demonstrated by the alternative route achieving 46-59% overall yield [1].

Process Chemistry Regioselective Synthesis Triazole Alkylation

Key Intermediate for Potent Anticancer Agents

The parent scaffold of the target compound, 3-bromo-1H-1,2,4-triazole, has been successfully employed as a starting material in the synthesis of a series of di-arylated 1,2,4-triazole-based derivatives with demonstrated anticancer activity [1]. This research established a clear SAR where the bromine atom is essential for the programmed arylation technique used to create the active library. The most potent compound from this effort, derivative 4q, exhibited an IC50 of 4.8 µM against the MCF-7 breast cancer cell line and displayed favorable metabolic stability in liver microsomes [1].

Anticancer Research Medicinal Chemistry Structure-Activity Relationship (SAR)

Optimal Use Cases for This Triazole Building Block


Diversity-Oriented Synthesis via Cross-Coupling

The primary application of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine (CAS 1243250-05-6) is as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The weaker C-Br bond (compared to C-Cl) ensures efficient oxidative addition, enabling the rapid generation of diverse chemical libraries from a single, versatile building block [1].

Pre-Functionalized Building Block for Complex Targets

This compound is ideally suited for multi-step synthetic sequences where controlling regioselectivity is critical. By providing the triazole core with its substituents already in place, it eliminates the need for challenging and low-yielding direct alkylations of unsubstituted 1,2,4-triazoles. This has been shown to improve process yields from as low as 16% to over 46% in the synthesis of drug candidates like the CXCR3 antagonist ACT-777991 [2].

SAR Exploration in Medicinal Chemistry

Given the established role of 1,2,4-triazole derivatives as privileged scaffolds in drug discovery, this compound serves as an excellent starting point for medicinal chemists exploring structure-activity relationships (SAR) against targets of interest. Its utility is validated by its successful use in generating active compounds against cancer cell lines, such as the MCF-7-active derivative 4q (IC50 = 4.8 µM) [3].

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